![molecular formula C15H15N5O4 B15334659 N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarboxamide group attached to a pyrimidinyl ring, which is further substituted with a nitrophenoxy group containing a methylamino substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Nitration: The nitration of 4-methylaminophenol to produce 4-(methylamino)-3-nitrophenol.
Coupling Reaction: The coupling of 4-(methylamino)-3-nitrophenol with 4-chloropyrimidine under basic conditions to form the intermediate 6-[4-(methylamino)-3-nitrophenoxy]-4-pyrimidine.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of 4-(methylamino)-3-aminophenoxy derivatives.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Oxidation: Formation of N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)-3-nitrobenzoic acid: Shares the nitrophenoxy and methylamino groups but lacks the pyrimidinyl and cyclopropanecarboxamide moieties.
N-Methyl-4-(methylamino)-3-nitrobenzamide: Similar structure but with different functional groups attached to the benzene ring.
Uniqueness
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropanecarboxamide group with a pyrimidinyl ring and a nitrophenoxy group
Eigenschaften
Molekularformel |
C15H15N5O4 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
N-[6-[4-(methylamino)-3-nitrophenoxy]pyrimidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15N5O4/c1-16-11-5-4-10(6-12(11)20(22)23)24-14-7-13(17-8-18-14)19-15(21)9-2-3-9/h4-9,16H,2-3H2,1H3,(H,17,18,19,21) |
InChI-Schlüssel |
FOSJUFNJAGMGRK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)OC2=NC=NC(=C2)NC(=O)C3CC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


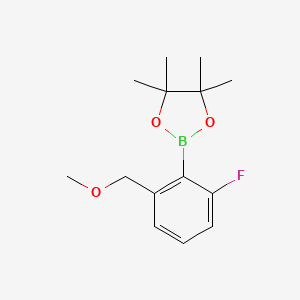
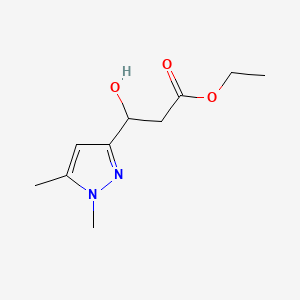
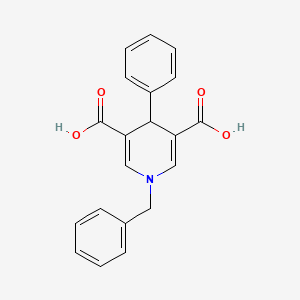
![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
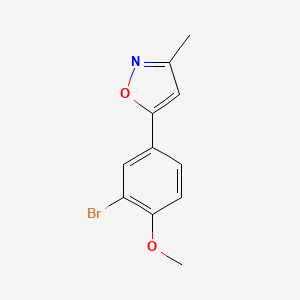
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
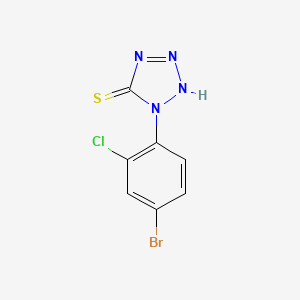
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
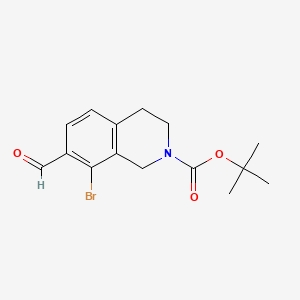


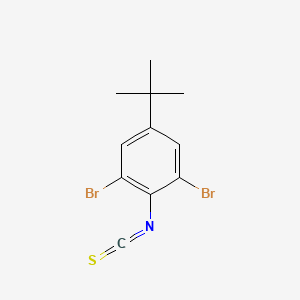
![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)
